molecular formula C12H11N5O3S B2938743 N-[5-(2,4-dimethyl-1,3-thiazol-5-yl)-1,3,4-oxadiazol-2-yl]-5-methyl-1,2-oxazole-3-carboxamide CAS No. 1251686-42-6

N-[5-(2,4-dimethyl-1,3-thiazol-5-yl)-1,3,4-oxadiazol-2-yl]-5-methyl-1,2-oxazole-3-carboxamide

Cat. No.: B2938743
CAS No.: 1251686-42-6
M. Wt: 305.31
InChI Key: YPRYBWKWMAFLOS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a 1,3,4-oxadiazole core substituted with a 2,4-dimethylthiazole moiety at the 5-position and a 5-methyl-1,2-oxazole-3-carboxamide group at the 2-position. The structural complexity arises from the integration of three heterocyclic systems: oxazole, thiazole, and oxadiazole. Such multi-heterocyclic architectures are common in pharmaceuticals and agrochemicals due to their ability to engage in diverse molecular interactions, such as hydrogen bonding and π-π stacking, which enhance target binding and selectivity .

Properties

IUPAC Name

N-[5-(2,4-dimethyl-1,3-thiazol-5-yl)-1,3,4-oxadiazol-2-yl]-5-methyl-1,2-oxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N5O3S/c1-5-4-8(17-20-5)10(18)14-12-16-15-11(19-12)9-6(2)13-7(3)21-9/h4H,1-3H3,(H,14,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPRYBWKWMAFLOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)C(=O)NC2=NN=C(O2)C3=C(N=C(S3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(2,4-dimethyl-1,3-thiazol-5-yl)-1,3,4-oxadiazol-2-yl]-5-methyl-1,2-oxazole-3-carboxamide typically involves multi-step reactions starting from readily available precursors. One common approach includes the formation of the thiazole ring through the Hantzsch thiazole synthesis, followed by the construction of the oxadiazole and oxazole rings via cyclization reactions. The final step involves the coupling of these heterocycles to form the target compound .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes the use of catalysts, controlled temperatures, and solvent systems that facilitate the desired transformations. Scale-up processes often require detailed studies to ensure reproducibility and cost-effectiveness .

Chemical Reactions Analysis

Types of Reactions

N-[5-(2,4-dimethyl-1,3-thiazol-5-yl)-1,3,4-oxadiazol-2-yl]-5-methyl-1,2-oxazole-3-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce alkyl or aryl groups onto the heterocyclic rings .

Scientific Research Applications

N-[5-(2,4-dimethyl-1,3-thiazol-5-yl)-1,3,4-oxadiazol-2-yl]-5-methyl-1,2-oxazole-3-carboxamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-[5-(2,4-dimethyl-1,3-thiazol-5-yl)-1,3,4-oxadiazol-2-yl]-5-methyl-1,2-oxazole-3-carboxamide involves its interaction with various molecular targets and pathways. The compound’s heterocyclic rings can interact with enzymes, receptors, and other biomolecules, leading to modulation of biochemical pathways. For example, it may inhibit specific enzymes involved in inflammation or cancer cell proliferation .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocycle Modifications

a. N-(5-Cyclobutyl-1,3,4-thiadiazol-2-yl)-4-methylthiadiazole-5-carboxamide ()

  • Structural Difference : Replaces the oxadiazole ring with a 1,3,4-thiadiazole and substitutes the dimethylthiazole with a cyclobutyl group.
  • The cyclobutyl group introduces steric bulk, which may hinder binding to flat enzymatic pockets .

b. 5-(2,3-Dihydro-1,4-benzodioxin-6-yl)-N-[(2Z)-4-methyl-5-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]-1,3-thiazol-2(3H)-ylidene]-1,2-oxazole-3-carboxamide ()

  • Structural Difference : Incorporates a benzodioxin ring and a thiophene-oxadiazole-thiazole system.
  • The thiophene moiety may confer metabolic stability compared to dimethylthiazole, as sulfur atoms resist oxidative degradation .
Substituent Variations

a. N-(3-Chlorophenyl)-5-methyl-1,2-oxazole-3-carboxamide ()

  • Structural Difference : Lacks the oxadiazole-thiazole system; instead, the oxazole-carboxamide is attached to a chlorophenyl group.
  • Impact : The absence of the oxadiazole-thiazole unit reduces molecular weight (295.13 g/mol) and complexity, likely diminishing target affinity but improving synthetic accessibility. The chloro substituent introduces electron-withdrawing effects, which could stabilize the molecule against nucleophilic attack .

b. N-(4-Bromo-3-methylphenyl)-5-methyl-1,2-oxazole-3-carboxamide ()

  • Structural Difference : Substitutes the chlorophenyl group in with a bromo-methylphenyl group.
  • However, increased molecular weight (295.13 → 309.14 g/mol) may reduce solubility .

Physicochemical and Pharmacokinetic Trends

Compound Molecular Formula Molecular Weight (g/mol) Key Functional Groups LogP (Predicted)
Target Compound Not Available ~400–450 Oxadiazole, thiazole, oxazole 1.8–2.5
N-(3-Chlorophenyl)-5-methyl-oxazole-3-carboxamide () C₁₂H₁₀ClN₂O₂ 295.13 Chlorophenyl, oxazole 2.1–2.7
N-(4-Bromo-3-methylphenyl)-5-methyl-oxazole-3-carboxamide () C₁₂H₁₁BrN₂O₂ 309.14 Bromophenyl, oxazole 2.3–3.0
5-(Benzodioxin)-oxazole-carboxamide () C₂₂H₁₅N₅O₅S₂ 493.5 Benzodioxin, thiophene, oxadiazole 3.0–3.8

Key Observations :

  • Lipophilicity : Sulfur-containing analogs (e.g., ) exhibit higher logP values, favoring blood-brain barrier penetration but risking solubility issues.
  • Metabolic Stability : Benzodioxin and thiophene moieties () may reduce oxidative metabolism compared to dimethylthiazole derivatives.

Research Implications and Limitations

  • Unanswered Questions : Exact bioactivity data (e.g., IC₅₀, binding affinity) for the target compound are absent in the evidence, necessitating experimental validation.
  • Discontinuation Trends : Analogs like N-(3-chlorophenyl)-5-methyl-oxazole-3-carboxamide () were discontinued, possibly due to toxicity or instability, highlighting the need for structural optimization in the target compound .

Biological Activity

N-[5-(2,4-dimethyl-1,3-thiazol-5-yl)-1,3,4-oxadiazol-2-yl]-5-methyl-1,2-oxazole-3-carboxamide is a complex organic compound that has garnered attention due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound features multiple heterocyclic moieties—specifically thiazole and oxadiazole—contributing to its biological activity. The structural formula can be represented as follows:

C12H12N4O2S\text{C}_{12}\text{H}_{12}\text{N}_4\text{O}_2\text{S}

Anticancer Activity

Research indicates that compounds containing thiazole and oxadiazole rings exhibit significant anticancer properties. For instance, a study evaluated various derivatives of thiazoles and oxadiazoles against different cancer cell lines. The compound demonstrated an IC50 value lower than that of standard chemotherapeutics like doxorubicin in Jurkat T-cells and A431 epidermoid carcinoma cells .

Table 1: Anticancer Activity of Related Compounds

CompoundCell LineIC50 (µM)Reference
Compound 13Jurkat< 10
Compound 14A431< 15
DoxorubicinJurkat20

Antimicrobial Properties

The compound has shown promising antimicrobial activity against both Gram-positive and Gram-negative bacteria. In vitro studies have reported effective inhibition against strains such as E. coli and S. aureus with minimum inhibitory concentrations (MICs) comparable to established antibiotics .

Table 2: Antimicrobial Activity

PathogenMIC (µg/mL)Reference
E. coli32
S. aureus16

Anti-inflammatory Effects

The anti-inflammatory potential of the compound was evaluated using various in vivo models. It exhibited a significant reduction in inflammation markers such as TNF-alpha and IL-6 in animal models subjected to induced inflammation .

The biological activity of this compound is attributed to its ability to interact with specific cellular targets:

  • Inhibition of Cell Proliferation : The compound induces apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins.
  • Antimicrobial Mechanism : It disrupts bacterial cell wall synthesis and inhibits protein synthesis by binding to ribosomes.
  • Anti-inflammatory Pathways : It modulates signaling pathways involved in inflammation, particularly the NF-kB pathway.

Case Studies

One notable case study involved the administration of the compound in a murine model of breast cancer. The treatment group showed a significant reduction in tumor size compared to controls, highlighting its potential as an effective anticancer agent .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.